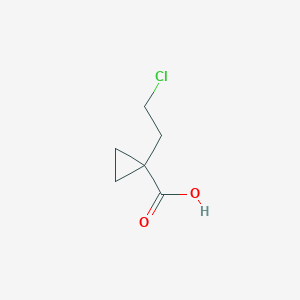

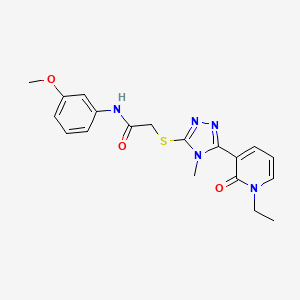

![molecular formula C16H12ClF3N4O2 B2612028 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one CAS No. 860786-24-9](/img/structure/B2612028.png)

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one” is a derivative of trifluoromethylpyridine (TFMP). TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives involves various methods. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized using several methods and is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The unique physicochemical properties of the fluorine atom, which has the largest electronegativity and is the next smallest atom after hydrogen, contribute to the biological activities of these compounds .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and complex. For instance, the synthesis of certain analogues was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide, followed by 1,1′-thiocarbonyldiimidazole-assisted coupling with 4-methylpyridin-2-amine .Scientific Research Applications

Synthesis and Characterization

A study focused on synthesizing and characterizing complexes involving compounds structurally similar to 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one. These complexes, including mononuclear ruthenium(II) carbonyl complexes with heterocycle-based asymmetric bidentate ligands, have been analyzed using spectroscopic methods (Mulhern et al., 2006).

Metabolism Study

Research on the metabolism of compounds structurally related to this compound has been conducted. The study involved determining the structure of the main metabolite of a related active pharmaceutical ingredient using chromatography and mass spectrometry detection (Varynskyi & Kaplaushenko, 2020).

Isomorphous Methyl- and Chloro-Substituted Analogues

A study on isomorphous structures related to this compound examined the chlorine-methyl exchange rule. This research provided insights into molecular disorder and the challenge it poses in detecting isomorphism in data-mining procedures (Swamy et al., 2013).

Thermal Infrared Measurement and Plant Ecosystem Health

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share structural similarities with the chemical , have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates potential agricultural applications (Moran, 2003).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N4O2/c1-9-22-24(14-13(17)6-10(8-21-14)16(18,19)20)15(25)23(9)11-4-3-5-12(7-11)26-2/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUQHMKDESOWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B2611945.png)

![N-methyl-1-[2-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2611948.png)

![[2-(3-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2611952.png)

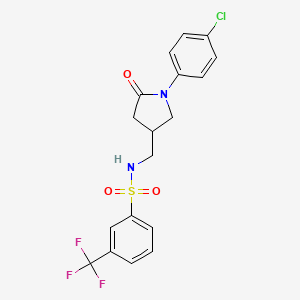

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea](/img/structure/B2611958.png)

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide](/img/structure/B2611960.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2611961.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2611966.png)

![1-(3,4-Dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2611967.png)